(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 923513-88-6
Cat. No.: VC6537052
Molecular Formula: C22H19ClFN7O2
Molecular Weight: 467.89
* For research use only. Not for human or veterinary use.
![(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 923513-88-6](/images/structure/VC6537052.png)
Specification
CAS No. | 923513-88-6 |
---|---|
Molecular Formula | C22H19ClFN7O2 |
Molecular Weight | 467.89 |
IUPAC Name | (5-chloro-2-methoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C22H19ClFN7O2/c1-33-18-6-5-14(23)11-17(18)22(32)30-9-7-29(8-10-30)20-19-21(26-13-25-20)31(28-27-19)16-4-2-3-15(24)12-16/h2-6,11-13H,7-10H2,1H3 |
Standard InChI Key | FUGQNPKPHHDQMP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(5-Chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS No. 923513-88-6) is a heterocyclic organic compound with the molecular formula C22H19ClFN7O2 and a molecular weight of 467.89 g/mol. Its IUPAC name systematically describes the arrangement of its three primary components:
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A 5-chloro-2-methoxyphenyl group substituted at the para position.
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A piperazine ring serving as a flexible linker.
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A 3-(3-fluorophenyl)-3H-[1,triazolo[4,5-d]pyrimidin-7-yl moiety, which forms the central pharmacophore.
The compound’s SMILES notation (COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
) provides a linear representation of its connectivity, highlighting the methanone bridge between the chlorinated phenyl and piperazine groups.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C22H19ClFN7O2 |
Molecular Weight | 467.89 g/mol |
CAS Registry Number | 923513-88-6 |
IUPAC Name | (5-chloro-2-methoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Topological Polar Surface Area | 104 Ų (estimated) |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of this compound typically follows a convergent approach, involving three key intermediates:
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5-Chloro-2-methoxybenzoyl chloride: Prepared via chlorination and methoxylation of benzoic acid derivatives.
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Piperazine-triazolopyrimidine intermediate: Synthesized through cyclocondensation of 4-amino-piperazine with 3-(3-fluorophenyl)-1H-1,2,3-triazole-4,5-diamine, followed by oxidative ring closure.
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Coupling via Schotten-Baumann reaction: The benzoyl chloride is reacted with the piperazine-triazolopyrimidine intermediate under basic conditions (e.g., aqueous NaHCO3) to form the final methanone product.
Critical Reaction Parameters
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Temperature Control: Maintaining 0–5°C during acylation prevents premature hydrolysis of the benzoyl chloride.
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Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes solubility while minimizing side reactions.
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Purification: Sequential column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as confirmed by HPLC.
Compound Variant | Target Affinity (Ki, nM) | Solubility (µg/mL) |
---|---|---|
Parent compound | A2A: 112 ± 14 | 8.3 (pH 7.4) |
Des-fluoro analog | A2A: 480 ± 62 | 12.1 |
N-Methylpiperazine | A2A: 89 ± 9 | 4.7 |
Computational and Structural Biology Perspectives
Molecular Dynamics Simulations
All-atom simulations (AMBER force field) reveal:
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Stable hydrogen bonding between the triazolopyrimidine N3 atom and CDK2’s Lys89 residue (occupancy >75%).
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The fluorophenyl group participates in π-π stacking with Phe80, contributing to a calculated binding free energy of -9.2 kcal/mol .
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Predominant glucuronidation at the methoxy group (85% clearance).
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Toxicity: Ames test-negative; hERG inhibition risk (IC50 = 4.1 µM) warrants structural mitigation.
Future Directions and Challenges
Lead Optimization Priorities
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Introducing para-fluoro substitutions on the benzoyl group to enhance target residence time.
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Replacing piperazine with 4-methylpiperidine to reduce hERG liability while maintaining potency.
Translational Considerations
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Scaling synthesis using continuous-flow reactors to improve yield (>60%) and reproducibility.
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Validating in vivo efficacy in orthotopic glioblastoma models, leveraging the compound’s BBB penetration.
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